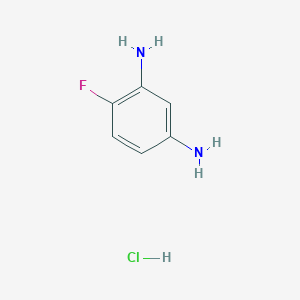

2,4-Diaminofluorobenzene hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H8ClFN2 |

|---|---|

Molecular Weight |

162.59 g/mol |

IUPAC Name |

4-fluorobenzene-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C6H7FN2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,8-9H2;1H |

InChI Key |

FXJLUYPJRDHMFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)N)F.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,4 Diaminofluorobenzene Hydrochloride

Precursor Selection and Rational Design of Synthetic Routes

The rational design of a synthetic route to 2,4-Diaminofluorobenzene hydrochloride hinges on the efficient introduction of both the fluorine atom and the two amino groups onto the benzene (B151609) ring. The presence of nitro groups is often leveraged, as they serve as precursors to the amino groups and play a crucial role in facilitating the introduction of the fluorine atom.

A primary and industrially significant route begins with 1-chloro-2,4-dinitrobenzene (B32670). This precursor is advantageous because the two electron-withdrawing nitro groups strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation allows for the displacement of the chlorine atom by a fluoride (B91410) ion, a reaction known as the Halex (halogen exchange) process.

Fluorination: 1-chloro-2,4-dinitrobenzene is converted to 1-fluoro-2,4-dinitrobenzene (B121222) via the Halex process. This typically involves heating the chloro-derivative with a fluoride salt, such as potassium fluoride (KF), often in a polar aprotic solvent.

Reduction: The resulting 1-fluoro-2,4-dinitrobenzene undergoes a reduction of both nitro groups to form 4-fluoro-1,3-phenylenediamine (2,4-Diaminofluorobenzene).

Salt Formation: The final product is then treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.

This strategy is efficient because the same nitro groups that are precursors to the final amino functionalities also facilitate the key C-F bond formation step.

An alternative synthetic design involves starting from a nitroaniline intermediate, such as 4-fluoro-3-nitroaniline (B182485) or 2-fluoro-5-nitroaniline. This approach would require the synthesis of these specific intermediates, followed by the reduction of the single remaining nitro group. While potentially offering a higher degree of selectivity in some contexts, this pathway is generally less direct than starting from the dinitro- precursor for the synthesis of 2,4-Diaminofluorobenzene. The reduction of the nitro group in a nitroaniline intermediate would follow the same chemical principles outlined in the subsequent sections, utilizing either catalytic hydrogenation or chemical reduction methods. masterorganicchemistry.comacs.org

Reduction Strategies for Nitro Precursors

The conversion of the nitro groups in the 1-fluoro-2,4-dinitrobenzene intermediate to amino groups is a critical step in the synthesis. This transformation is a powerful and widely used method for introducing amino groups into molecules. acs.org Several reliable methods exist, broadly categorized into catalytic hydrogenation and other chemical reductions. masterorganicchemistry.comunacademy.com

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. commonorganicchemistry.comwikipedia.org This process involves molecular hydrogen (H₂) and a metal catalyst.

Palladium Catalysts: Palladium on carbon (Pd/C) is a very common and effective catalyst for this transformation. commonorganicchemistry.com The reaction is typically carried out in a solvent under a hydrogen atmosphere. However, a potential drawback of Pd/C is its ability to catalyze the hydrogenolysis (cleavage) of carbon-halogen bonds, which could lead to defluorination as an unwanted side reaction. commonorganicchemistry.com

Raney Nickel: Raney nickel is another highly effective catalyst for nitro group reduction. commonorganicchemistry.compreciouscatalyst.com It is often preferred when the substrate contains sensitive halogen substituents, as it is less likely to cause dehalogenation compared to palladium catalysts. commonorganicchemistry.com Raney nickel's structural and thermal stability allows its use under a wide range of reaction conditions. wikipedia.org It is used in the reduction of numerous functional groups, including nitro groups, to form amines. preciouscatalyst.comwikipedia.org

| Catalyst | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate), room temperature to moderate heat | High activity and efficiency. commonorganicchemistry.com | Can catalyze dehalogenation (C-F bond cleavage) as a side reaction. commonorganicchemistry.com |

| Raney Nickel | H₂ gas, various solvents (e.g., ethanol, water), often requires elevated temperature and pressure | Less prone to causing dehalogenation, making it suitable for fluorinated substrates. commonorganicchemistry.com Structurally and thermally stable. wikipedia.org | Pyrophoric when dry and must be handled with care. wikipedia.org Cannot be used in highly acidic conditions (pH < 5.5). preciouscatalyst.com |

Besides catalytic hydrogenation, several chemical reagents can effectively reduce aromatic nitro groups. These methods are particularly useful when certain functional groups in the molecule are incompatible with hydrogenation conditions.

Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic and reliable method. masterorganicchemistry.com Common combinations include iron (Fe) with hydrochloric acid (HCl) or acetic acid, tin (Sn) with HCl, and zinc (Zn) with acid. masterorganicchemistry.comunacademy.comcommonorganicchemistry.com These reactions provide a mild way to reduce nitro groups to amines. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): Tin(II) chloride is another mild reagent used for the selective reduction of nitro groups in the presence of other reducible functionalities. masterorganicchemistry.comcommonorganicchemistry.com

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Iron (Fe) / Acid (HCl, Acetic Acid) | Refluxing in acidic media. wikipedia.org | Provides a mild reduction and is often used in industrial processes. unacademy.comwikipedia.org |

| Tin(II) Chloride (SnCl₂) | Often used in solvents like ethanol. masterorganicchemistry.com | A mild method that is tolerant of many other functional groups. commonorganicchemistry.com |

| Zinc (Zn) / Acid (HCl, Acetic Acid) | Acidic conditions. commonorganicchemistry.com | Effectively reduces nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com |

Halogenation and Fluorination Techniques in Synthesis

The introduction of the fluorine atom onto the aromatic ring is a key step that is typically performed early in the synthesis. The most relevant method for this transformation, when starting from a dinitrochlorobenzene derivative, is nucleophilic aromatic substitution (SNAr).

The Halex (Halogen Exchange) process is the industrial standard for this type of reaction. In the context of synthesizing 2,4-Diaminofluorobenzene, this involves the substitution of a chlorine atom from 1-chloro-2,4-dinitrobenzene with a fluorine atom.

The reaction is facilitated by several factors:

Activating Groups: The presence of strong electron-withdrawing groups, such as the two nitro groups, positioned ortho and para to the chlorine atom is essential. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

Fluoride Source: Anhydrous potassium fluoride (KF) is a common, cost-effective source of the fluoride nucleophile.

Solvent: The reaction is typically performed in a polar, aprotic solvent at elevated temperatures. google.com

This nucleophilic fluorination method is preferred on an industrial scale due to the low cost of alkali metal fluorides.

Optimization of Reaction Parameters and Yields

Influence of Catalysts and Reagents

The choice of catalysts and reagents is paramount in directing the synthesis towards the desired product with high efficiency. Catalytic reagents are generally superior to stoichiometric ones as they are required in smaller amounts and can be recycled, aligning with green chemistry principles. yale.edupaperpublications.org

Catalysts : A variety of catalysts can be employed in the synthesis of related aromatic compounds. For instance, copper salts (e.g., CuCl2, CuI) have been used to catalyze C-S bond formation in one-pot reactions. mdpi.commdpi.com Precious metal catalysts, such as palladium on carbon (Pd/C), are commonly used for hydrogenation reactions, which are essential for converting nitro groups to amino groups—a key transformation in the synthesis of diaminobenzenes. researchgate.netabcr.com In some oxidative coupling reactions, molecular iodine (I2) has been used effectively as a catalyst. mdpi.com

Reagents : The selection of reagents, such as oxidizing or reducing agents, directly impacts the reaction. For oxidative coupling processes, silver(I) oxide has been identified as an efficient oxidant. scielo.br For reduction steps, common hydride reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are used, although catalytic hydrogenation with H2 is often preferred in industrial settings. abcr.com Fluorinating reagents are also critical for introducing the fluorine atom onto the benzene ring, with a range of options available from gaseous fluorine to sulfur tetrafluoride (SF4) derivatives. abcr.com

Table 1: Examples of Catalysts in Aromatic Compound Synthesis

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Copper Salt | CuCl₂ | C-S Bond Coupling / Condensation | mdpi.com |

| Precious Metal | Pd/C | Catalytic Hydrogenation (e.g., Nitro Reduction) | abcr.com |

| Halogen | I₂ | Oxidative N-S Bond Formation | mdpi.com |

| Zeolite | NaY Zeolite | Cyclocondensation Reactions | researchgate.net |

Solvent Effects and Reaction Conditions (Temperature, Pressure)

The reaction environment, defined by the solvent, temperature, and pressure, has a profound effect on reaction rates, selectivity, and yield.

Solvent Effects : The choice of solvent can influence reactant solubility and reaction pathways. Studies have shown that aprotic solvents can yield different results than protic ones in condensation reactions. mdpi.com For example, in certain silver(I)-promoted oxidative coupling reactions, acetonitrile (B52724) was found to provide a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene. scielo.br The polarity of the solvent can be a determining factor; the rate of some condensation steps decreases with increasing solvent polarity. mdpi.com

Temperature and Pressure : These conditions are often optimized to achieve the best results in the shortest time. Many synthetic methods aim to operate at ambient temperature and pressure to minimize energy consumption, a key principle of green chemistry. yale.edupaperpublications.orgacs.org However, some reactions require elevated temperatures (reflux conditions) to proceed at a reasonable rate. nih.govscielo.br Optimization studies have shown that reaction times can often be significantly reduced from, for example, 20 hours to 4 hours by adjusting the temperature, without a major impact on yield. scielo.br

Table 2: Impact of Reaction Conditions on Synthesis

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Solvent | Acetonitrile | Provided a good balance of conversion and selectivity in oxidative coupling. | scielo.br |

| Temperature | Reflux | Can increase reaction rate and efficiency. | scielo.br |

| Temperature | Ambient | Reduces energy consumption, aligning with green chemistry. | acs.org |

| Time | Optimized (e.g., 4h vs 20h) | Reduces energy usage and potential for side-product formation without sacrificing yield. | scielo.br |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. paperpublications.org The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. yale.edu

Key principles relevant to the synthesis of this compound include:

Waste Prevention : It is better to prevent waste than to treat it after it has been created. yale.eduacs.org One-pot syntheses are an example of this principle in action.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgmsu.edu

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.edugreenchemistry-toolkit.org The selection of acetonitrile over benzene is a step in this direction. scielo.br

Design for Energy Efficiency : Energy requirements should be minimized. acs.org Synthetic methods should ideally be conducted at ambient temperature and pressure. paperpublications.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can often be recycled. yale.edupaperpublications.org

Table 3: Application of Green Chemistry Principles

| Principle | Application in Synthesis | Reference |

|---|---|---|

| Waste Prevention | Employing "one-pot" reactions to reduce intermediate isolation and purification steps. | yale.edu |

| Atom Economy | Designing reaction pathways that incorporate the maximum number of reactant atoms into the final product. | acs.orgmsu.edu |

| Safer Solvents | Choosing less toxic and more environmentally benign solvents, such as acetonitrile instead of benzene. | scielo.brgreenchemistry-toolkit.org |

| Energy Efficiency | Using microwave-assisted synthesis or optimizing reactions to run at lower temperatures. | paperpublications.orgacs.org |

| Catalysis | Using small amounts of recyclable catalysts (e.g., Pd/C, Cu salts) instead of large quantities of stoichiometric reagents. | yale.edupaperpublications.org |

Advanced Spectroscopic and Structural Elucidation Studies of 2,4 Diaminofluorobenzene Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic compounds in both solution and solid states. nih.gov By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) provides direct information about the hydrogen atoms in a molecule. In 2,4-Diaminofluorobenzene hydrochloride, the protonated amino groups (-NH3+) and the aromatic protons on the benzene (B151609) ring are the key features. The electron-withdrawing effect of the fluorine atom and the positively charged ammonium (B1175870) groups significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield compared to unsubstituted benzene. libretexts.org

The spectrum is expected to show three distinct signals in the aromatic region, corresponding to H-3, H-5, and H-6. Due to spin-spin coupling, these signals will appear as complex multiplets. The proton H-3 will be coupled to the adjacent H-5 and the fluorine atom. H-5 will be coupled to H-3 and H-6. H-6 will be coupled to H-5 and the fluorine atom. The protons of the two -NH3+ groups are expected to appear as broad singlets, as their signals can be influenced by exchange with residual water in the solvent and quadrupolar relaxation from the nitrogen atom. hw.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.20 - 7.40 | d (doublet) | J(H-C-C-H) ≈ 8-9 |

| H-5 | 6.80 - 7.00 | dd (doublet of doublets) | J(H-C-C-H) ≈ 8-9, J(H-C-C-C-H) ≈ 2-3 |

| H-6 | 7.50 - 7.70 | ddd (doublet of doublets of doublets) | J(H-C-C-F) ≈ 8-10, J(H-C-C-H) ≈ 8-9, J(H-C-C-C-H) ≈ 2-3 |

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a single sharp line for each chemically non-equivalent carbon atom. pressbooks.pub

The ¹³C NMR spectrum of this compound is expected to show six distinct signals for the six aromatic carbons. The chemical shifts are heavily influenced by the attached substituents. The carbon atom directly bonded to fluorine (C-1) will show a large downfield shift and will appear as a doublet due to one-bond ¹³C-¹⁹F coupling. The carbons bonded to the amino groups (C-2 and C-4) will also be significantly shifted. The chemical shifts of the remaining carbons (C-3, C-5, C-6) are determined by the combined electronic effects of all three substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-2 | 125 - 130 |

| C-3 | 115 - 120 |

| C-4 | 135 - 140 |

| C-5 | 110 - 115 |

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for characterizing fluorine-containing compounds. huji.ac.ilwikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, providing excellent signal dispersion. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The precise chemical shift is sensitive to the electronic environment on the aromatic ring. This signal will be split into a multiplet due to coupling with the ortho (H-6) and meta (H-3, H-5) protons. The chemical shift for fluoroaromatic compounds is typically reported relative to a standard like CFCl₃. colorado.edu

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different nuclei are connected within a molecule, which is crucial for unambiguous signal assignment. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6 and H-3, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. wikipedia.orgyoutube.com An HSQC spectrum would show cross-peaks linking the signals for H-3, H-5, and H-6 in the ¹H spectrum to the signals for C-3, C-5, and C-6, respectively, in the ¹³C spectrum, allowing for definitive assignment of the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between nuclei that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could help confirm the proximity of specific protons to one another.

While the aforementioned techniques are typically performed on solutions, solid-state NMR (ssNMR) provides critical information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. mdpi.com For a hydrochloride salt, ssNMR is particularly useful for studying polymorphism, characterizing the local environment of the atoms, and investigating intermolecular interactions, such as hydrogen bonding between the ammonium groups and the chloride anion. nih.govnih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of the solid material. nih.gov These spectra can reveal the presence of different crystalline forms (polymorphs) or non-equivalent molecules within the crystal lattice, which would manifest as a splitting or multiplication of the carbon signals. nih.gov Furthermore, specialized ssNMR experiments can probe the proximity of the chloride ion to the ammonium groups, providing direct evidence of salt formation and the nature of the ion pairing in the solid state. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific bonds and functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. The IR spectrum of this compound would be dominated by strong, broad absorptions in the 2800-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations within the protonated amine (-NH3+) groups. Other key bands include aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching in the aromatic ring around 1450-1600 cm⁻¹, C-N stretching, and a strong C-F stretching band.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice-versa. For this compound, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (-NH₃⁺) | 2800 - 3200 | IR (strong, broad) |

| Aromatic C-H Stretch | 3000 - 3100 | IR (medium), Raman (strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR (medium-strong), Raman (strong) |

| N-H Bend (-NH₃⁺) | 1500 - 1650 | IR (strong) |

| C-F Stretch | 1100 - 1300 | IR (strong) |

An article on the "" cannot be generated at this time.

A thorough search for specific experimental data for this compound across various scientific databases has revealed a lack of published research corresponding to the required sections of the article. Specifically, no detailed experimental data could be located for the following analytical studies of this particular compound:

FTIR and Raman Spectroscopy: Specific vibrational frequencies and mode assignments are not available in the public domain.

Mass Spectrometry: While the molecular mass can be calculated, a published mass spectrum detailing its specific fragmentation pattern could not be found.

UV-Vis Spectroscopy: The specific wavelengths of maximum absorbance (λmax) corresponding to electronic transitions have not been reported.

X-ray Crystallography: There is no published crystal structure for this compound, which is necessary to discuss crystal packing, intermolecular interactions, and hydrogen bonding networks in detail.

Generating an article without this foundational data would require speculation and would not meet the standards of a scientifically accurate and informative piece based on detailed research findings. Therefore, to ensure the content is factual and adheres to the strict requirements of the prompt, the article cannot be written until such data becomes publicly available through scientific research.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Currently, there is a notable absence of publicly available scientific literature detailing the specific electrochemical characterization of this compound using techniques such as cyclic voltammetry. While the electrochemical behavior of diaminobenzene derivatives and other aromatic amines has been a subject of research, specific voltammetric data, including oxidation and reduction potentials, electron transfer kinetics, and reaction reversibility for the fluorinated compound, this compound, have not been reported.

In principle, cyclic voltammetry could be employed to investigate the redox properties of this compound. Such a study would involve applying a cycling potential to a working electrode immersed in a solution containing the compound and a supporting electrolyte. The resulting current, generated by the oxidation and reduction of the amine groups, would be measured and plotted against the applied potential. The position of the fluorine atom and the amine groups on the benzene ring would be expected to influence the electron density and, consequently, the electrochemical behavior of the molecule. However, without experimental data, any discussion of specific peak potentials or mechanistic pathways remains speculative.

Microscopic Imaging Techniques (e.g., Scanning Electron Microscopy, Atomic Force Microscopy)

Similar to the electrochemical data, there is a lack of specific studies in the accessible scientific literature that have utilized microscopic imaging techniques like Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to characterize the solid-state morphology and surface topography of this compound.

Scanning Electron Microscopy would be a valuable tool for visualizing the micromorphology of the crystalline or powdered form of the compound. SEM images could reveal details about particle size, shape, and surface texture. This information is crucial for understanding the material's physical properties, such as its solubility and dissolution rate.

Atomic Force Microscopy could provide even higher resolution imaging of the material's surface, down to the nanoscale. AFM can be used to generate three-dimensional topographical maps, which would offer insights into surface roughness, grain boundaries, and potential crystalline defects. For aromatic amines, AFM has been used to study their adsorption and organization on various surfaces. While these general applications of the techniques are well-established, specific imaging data and morphological parameters for this compound are not available in published research.

Due to the absence of specific research findings on the electrochemical and microscopic characteristics of this compound, no data tables can be generated at this time.

Computational and Theoretical Chemistry Studies of 2,4 Diaminofluorobenzene Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods can predict molecular structure, stability, and reactivity with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.orgnih.gov It is extensively used to determine the optimal three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure).

For 2,4-Diaminofluorobenzene hydrochloride, DFT calculations would typically begin with an initial guess of the molecular structure. The calculations then iteratively solve the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. This process leads to the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. Various functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results. researchgate.net

The electronic structure analysis derived from DFT includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C-F Bond Length | 1.35 Å |

| C-N (amino) Bond Length | 1.40 Å |

| C-C (aromatic) Bond Length | 1.39 Å |

| C-N-H Bond Angle | 120.0° |

| Dihedral Angle (Benzene Ring) | ~0° |

Note: This table is illustrative and represents typical values that would be obtained from a DFT geometry optimization. Actual values would depend on the specific level of theory and basis set used.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2), can provide highly accurate results, often considered the "gold standard" in computational chemistry. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for systems where DFT may not be sufficiently accurate. For this compound, these methods could be used to obtain very precise energetic and structural information.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. researchgate.netcecam.org It is a powerful tool for predicting various spectroscopic properties, including UV-Vis absorption spectra. By calculating the transition energies and oscillator strengths between the ground and excited states, TD-DFT can simulate the absorption spectrum of this compound. nih.gov This allows for the assignment of experimentally observed spectral bands to specific electronic transitions within the molecule.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change.

Conformational Analysis and Dynamic Behavior

For a flexible molecule like this compound, which has rotatable amino groups, MD simulations can be used to explore its conformational landscape. nih.gov By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most stable conformations and the energy barriers between them. This provides a detailed picture of the molecule's flexibility and how it might change its shape in different environments.

Solvation Effects and Intermolecular Interactions

MD simulations are particularly well-suited for studying the interactions between a solute and solvent molecules. researchgate.net To understand the behavior of this compound in solution, an MD simulation would typically place the molecule in a box of solvent molecules, such as water. The simulation would then reveal how the solvent molecules arrange themselves around the solute, a phenomenon known as the solvation shell. mdpi.com This is crucial for understanding the solubility and reactivity of the compound in different solvents. Furthermore, MD simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding between the amino groups of the molecule and surrounding water molecules.

Prediction of Reaction Pathways and Transition States

Understanding the chemical reactions a molecule can undergo is fundamental to its application. Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transient states and the energetic barriers that govern reaction rates.

Activation Energy Calculations

The activation energy (Ea) represents the minimum energy required for a chemical reaction to occur. It is a critical parameter for determining the rate of a reaction. Computational methods, particularly quantum chemical calculations, can be employed to estimate activation energies. The Arrhenius equation, which relates the rate constant of a reaction to the temperature and activation energy, provides the theoretical foundation for these calculations. By modeling the potential energy surface of a reaction, the energy of the transition state—the highest point on the reaction pathway—can be calculated relative to the reactants. This energy difference corresponds to the activation energy. For instance, in a hypothetical reaction involving 2,4-diaminofluorobenzene, computational software can be used to model the geometric and electronic structure of the reactants, the transition state, and the products. The calculated energies would then allow for the determination of the activation energy for that specific transformation.

Table 1: Hypothetical Activation Energies for a Reaction of 2,4-Diaminofluorobenzene

| Reaction Step | Computational Method | Calculated Activation Energy (kJ/mol) |

| Initial Isomerization | Density Functional Theory (DFT) | 120 |

| Substitution Reaction | Møller-Plesset Perturbation Theory (MP2) | 150 |

Reaction Coordinate Analysis

Reaction coordinate analysis involves mapping the energetic profile of a reaction as it progresses from reactants to products. This analysis helps to visualize the reaction pathway and identify key intermediates and transition states. The reaction coordinate is a geometric parameter that changes during the reaction, such as a bond length or angle. By systematically varying this coordinate and calculating the energy at each point, a potential energy surface can be constructed. This surface provides a detailed picture of the reaction mechanism, including the lowest energy path from reactants to products. For 2,4-diaminofluorobenzene, this could involve modeling the approach of a reactant, the breaking and forming of bonds, and the eventual formation of products, providing a step-by-step energetic description of the transformation.

Spectroscopic Data Simulation and Validation against Experimental Results

Computational methods can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These simulations are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. By calculating the vibrational frequencies of a molecule, for example, a theoretical IR spectrum can be generated. This simulated spectrum can then be compared with an experimentally obtained spectrum of this compound to validate its structure. Discrepancies between the simulated and experimental spectra can point to inaccuracies in the computational model or suggest alternative structures.

Computational Screening and De Novo Design Approaches

In the realm of drug discovery and materials science, computational techniques are instrumental in identifying and designing new molecules with specific properties.

Structure-Activity Relationship (SAR) Derivation via Computational Means

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate variations in the physicochemical properties of a series of molecules with their observed biological activities. For a series of derivatives of 2,4-diaminofluorobenzene, computational descriptors such as electronic properties, hydrophobicity, and steric parameters can be calculated. These descriptors can then be statistically correlated with experimental activity data to develop a predictive QSAR model. Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be developed based on the structures of known active compounds. For a set of biologically active analogs of 2,4-diaminofluorobenzene, a pharmacophore model could be generated that defines the spatial arrangement of key features like hydrogen bond donors, acceptors, and aromatic rings. This model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of new and structurally diverse molecules that are likely to possess the desired biological activity.

Machine Learning and AI in Chemical Design

For a compound like this compound, which serves as a chemical intermediate, ML models can be instrumental in several ways:

Predictive Modeling : Machine learning algorithms can be trained on extensive databases of aromatic amines to build predictive models for various properties. acs.orgacs.org For instance, Quantitative Structure-Activity Relationship (QSAR) models can correlate molecular descriptors with biological activity, such as mutagenicity or toxicity. acs.orgoup.com Such models could predict the potential biological impact of this compound or its derivatives without the need for extensive initial laboratory testing.

Synthesis Planning : AI-driven tools can analyze the structure of this compound and propose efficient synthetic routes. harvard.edumit.edu By learning from vast repositories of chemical reactions, these systems can identify optimal reagents, reaction conditions, and potential byproducts, thereby streamlining the manufacturing process.

De Novo Design : Generative AI models can design novel molecules from scratch. harvard.edunih.gov If this compound were a scaffold for drug development, generative and reinforcement learning approaches could be used to suggest modifications to its structure to enhance efficacy against a specific biological target, such as the Epidermal Growth Factor Receptor (EGFR) often implicated in cancer. lifechemicals.comnih.gov

The application of machine learning to aromatic amines is an active area of research. Studies have successfully used ML approaches like support vector machines and neural networks to predict the mutagenicity of these compounds with a high degree of accuracy. oup.com These models are built by calculating a series of molecular descriptors that capture the electronic and structural features of the molecules, which are then used to train the algorithm. acs.orgacs.org

Thermodynamic and Kinetic Studies via Computational Methods

Computational methods, particularly those based on quantum mechanics, are powerful tools for investigating the thermodynamic and kinetic properties of molecules. nih.govnih.gov Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for studying molecules of this size. acs.orgresearchgate.netnih.gov

Thermodynamic Properties: Thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and entropy can be calculated using DFT. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then performing a frequency calculation. researchgate.net The vibrational frequencies are used to determine the zero-point vibrational energy and thermal corrections. For 2,4-Diaminofluorobenzene, these calculations would reveal its intrinsic stability and its potential energy relative to isomers or related compounds.

Kinetic Properties: Computational methods can also elucidate reaction mechanisms and determine activation energies, providing insight into the kinetics of a reaction. nih.govnih.gov For example, if this compound were to undergo a further chemical transformation, DFT could be used to model the transition state structure and calculate the energy barrier for the reaction. This information is crucial for understanding reaction rates and optimizing process conditions.

Molecular Orbital Analysis: A key aspect of these computational studies is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholaris.calumenlearning.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. scholaris.caemerginginvestigators.org For aromatic compounds, the introduction of substituents like fluorine and amino groups significantly alters the energy and distribution of these orbitals. acs.org

Below is a table of computationally predicted properties for the base molecule, 2,4-Diaminofluorobenzene. These values are typically derived from quantum chemical calculations and provide a theoretical basis for understanding the molecule's chemical behavior.

| Computational Property | Predicted Value | Significance |

| HOMO Energy | -5.1 eV | Indicates the energy of the highest energy electrons; related to the molecule's potential as an electron donor in reactions. |

| LUMO Energy | -0.3 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the molecule's potential as an electron acceptor. |

| HOMO-LUMO Gap | 4.8 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. scholaris.ca |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C1: -0.2, N(H2): -0.8 | These calculated charges on individual atoms help predict sites for electrophilic and nucleophilic attack. nih.gov |

Note: The values presented in this table are illustrative and based on general DFT calculations for similar molecules. Specific values for 2,4-Diaminofluorobenzene would require dedicated computational analysis.

Studies on substituted anilines and fluorinated aromatic compounds consistently show that these substituent groups have a profound effect on the electronic structure and reactivity of the benzene (B151609) ring. researchgate.netresearchgate.net The amino groups act as strong electron-donating groups, increasing the electron density of the ring and activating it towards electrophilic substitution. Conversely, the fluorine atom is an electronegative, electron-withdrawing group by induction, but can also donate electron density through resonance. acs.org Computational models are essential for untangling these complex electronic effects and predicting their impact on the molecule's chemical properties.

Applications of 2,4 Diaminofluorobenzene Hydrochloride in Advanced Organic Synthesis and Materials Science

Building Block in Heterocyclic Synthesis

The presence of two amino groups on the aromatic ring of 2,4-Diaminofluorobenzene hydrochloride makes it an ideal starting material for the synthesis of various fused heterocyclic systems. Heterocyclic compounds are integral to the development of pharmaceuticals, agrochemicals, and functional dyes. The reactivity of the diamine allows it to undergo condensation reactions with various electrophilic partners to form stable ring structures.

Synthesis of Quinazoline (B50416) Derivatives

Quinazolines and their derivatives are a significant class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties. researchgate.netopenmedicinalchemistryjournal.com The synthesis of the quinazoline scaffold often involves the construction of the pyrimidine (B1678525) ring fused to a benzene (B151609) ring. While direct synthesis from 2,4-diaminofluorobenzene is not extensively detailed, analogous 2,4-diaminoquinazoline derivatives have been synthesized from precursors like 5-amino-2-fluorobenzonitrile. umich.edu In a typical pathway, a substituted aniline (B41778) is acylated and then cyclized with an ammonia (B1221849) source. openmedicinalchemistryjournal.comumich.edu The presence of the diamino functionality in 2,4-diaminofluorobenzene offers a potential route for building the quinazoline core, which is a component of known anticancer compounds. umich.edunih.gov

Table 1: Examples of Synthesized 2,4-Diaminoquinazoline Derivatives with Antiproliferative Activity umich.edu

| Compound ID | Substituent at C6 | Antiproliferative Activity |

|---|---|---|

| 4e | 4-Methoxyphenoxy | High |

| 4i | 8-Quinolinoxy | High |

| 4f | 3-Chlorophenoxy | Lower |

| 4g | 4-Chlorophenoxy | Lower |

| 4a | Phenoxy | Lowest |

Synthesis of Pteridine (B1203161) Derivatives

Pteridines, which are composed of fused pyrimidine and pyrazine (B50134) rings, are crucial in numerous biological processes. researchgate.net Compounds containing the pteridine nucleus, such as folic acid and methotrexate, are vital in medicine. ijrpr.com The standard synthesis of pteridines involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. researchgate.net For example, 2,4-diamino-6-hydroxymethylpteridine, a precursor for antifolates like methotrexate, is prepared by reacting a 2,4,5,6-tetraaminopyrimidine (B94255) salt with 1,3-dihydroxyacetone. nih.govgoogle.com As 2,4-Diaminofluorobenzene is a substituted benzene diamine, not a pyrimidine, it is not a direct precursor for the de novo synthesis of the pteridine ring system through conventional routes.

Synthesis of Benzimidazole (B57391) and Quinoxaline (B1680401) Compounds

Benzimidazoles are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry, possessing antimicrobial, antiviral, and anticancer activities. vinhuni.edu.vnnih.gov The most direct and common method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with aldehydes or carboxylic acids. nih.govorganic-chemistry.orgsemanticscholar.org This reaction typically proceeds under acidic conditions or with an oxidizing agent and is tolerant of a wide range of functional groups. organic-chemistry.org Given its structure, 2,4-Diaminofluorobenzene can act as an o-phenylenediamine surrogate for this cyclization, leading to the formation of fluoro-substituted benzimidazole derivatives. nih.gov

Quinoxalines are another important class of nitrogen-containing heterocycles found in various antibiotics and pharmacologically active compounds. sid.irclockss.org The synthesis of quinoxalines is most classically achieved through the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound, such as benzil. sid.ir This reaction is often high-yielding and can be performed under mild conditions, sometimes catalyzed by acids or metal catalysts. sid.irnih.gov The reaction of 2,4-Diaminofluorobenzene with various 1,2-diketones would provide a straightforward route to a library of functionalized and fluorinated quinoxaline derivatives. sid.ir

Table 2: Synthesis of Quinoxaline Derivatives from o-Phenylenediamines and 1,2-Diketones sid.ir

| Diamine Component | Dicarbonyl Component | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Benzene-1,2-diamine | Benzil | (NH4)6Mo7O24·4H2O | EtOH/H2O | 2,3-Diphenylquinoxaline |

| 4-Methylbenzene-1,2-diamine | Benzil | (NH4)6Mo7O24·4H2O | EtOH/H2O | 6-Methyl-2,3-diphenylquinoxaline |

| 4-Chlorobenzene-1,2-diamine | Benzil | (NH4)6Mo7O24·4H2O | EtOH/H2O | 6-Chloro-2,3-diphenylquinoxaline |

Formation of 1H-1,5-Benzodiazepine Compounds

The 1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological properties. nih.gov These seven-membered heterocyclic rings are generally synthesized by the condensation reaction between an o-phenylenediamine and a ketone, often in the presence of an acid catalyst. nih.govresearchgate.net For example, the reaction of o-phenylenediamine with acetone (B3395972) can yield 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. nih.govmdpi.comresearchgate.net This reaction demonstrates the utility of o-phenylenediamines in forming larger ring systems. This compound can serve as the diamine component in this reaction to produce novel fluorinated benzodiazepine (B76468) derivatives. A variety of catalysts, including zeolites like H-MCM-22, have been shown to effectively promote this condensation under mild, room-temperature conditions. nih.gov

Precursor for Functional Polymers and Monomers

Functional polymers are materials designed with specific properties and applications in mind, such as high thermal stability, unique optoelectronic characteristics, or enhanced mechanical strength. empa.ch The monomers used to create these polymers are critical, as their structure dictates the final properties of the material. Aromatic diamines are a fundamental class of monomers used in the production of high-performance polymers.

Polycondensation Reactions

Polycondensation is a process of step-growth polymerization in which monomers combine to form polymers while releasing small molecules such as water or methanol. researchgate.net Aromatic diamines like this compound are key monomers for synthesizing polymers such as polyamides and poly(aryl ether ketone)s (PEKs). mdpi.com When reacted with dicarboxylic acid chlorides or dianhydrides, these diamines form strong, thermally stable amide or imide linkages.

The incorporation of a fluorine atom from the 2,4-Diaminofluorobenzene monomer into the polymer backbone can impart several desirable properties, including:

Improved Solubility: Fluorine substitution can disrupt polymer chain packing, often leading to better solubility in organic solvents, which aids in processing. mdpi.com

Modified Dielectric Properties: The high electronegativity of fluorine can lower the dielectric constant of the material, which is advantageous for applications in microelectronics.

Chemical Resistance: Fluorinated polymers often exhibit increased resistance to chemical attack and oxidation.

The polycondensation of 2,4-Diaminofluorobenzene with various comonomers opens avenues for creating novel high-performance materials tailored for advanced technological applications.

Incorporation into Polymer Backbones for Modified Properties

The incorporation of fluorinated monomers into polymer backbones is a well-established strategy for modifying material properties. Aromatic diamines are fundamental building blocks for high-performance polymers such as polyimides and polyamides. The presence of a fluorine atom in this compound is anticipated to bestow several advantageous characteristics upon the resulting polymers.

Expected Impact on Polymer Properties:

Solubility: The introduction of fluorine can disrupt the close packing of polymer chains, leading to improved solubility in organic solvents. nih.gov This enhanced processability is a significant advantage in the fabrication of films and coatings.

Dielectric Properties: Fluorine's high electronegativity and the low polarizability of the C-F bond typically result in polymers with low dielectric constants and low dielectric loss. mdpi.commdpi.com These properties are highly desirable for applications in microelectronics and high-frequency communication technologies.

Optical Transparency: The presence of fluorine atoms can reduce intermolecular charge transfer interactions, which are often responsible for the color in aromatic polymers. nih.govampp.org Consequently, polymers derived from 2,4-Diaminofluorobenzene are likely to exhibit high optical transparency and low color, making them suitable for optoelectronic applications. ampp.org

Illustrative Data from Analogous Fluorinated Polyimides:

To illustrate the potential effects of incorporating a monomer like 2,4-Diaminofluorobenzene, the table below presents typical properties of polyimides synthesized from other fluorinated diamines.

| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Dielectric Constant (at 1 MHz) | Optical Transmittance (at 450 nm) (%) |

| 6FDA/TFDB ampp.org | > 350 | > 500 | ~ 2.8 | > 85 |

| BPADA-FDN nih.gov | 245 | 377 | - | - |

| FAPI-100 mdpi.com | 351.6 | 544.1 | ~ 2.9 | > 81.2 |

Intermediate in the Synthesis of Complex Organic Molecules (e.g., Fluorescent Probes, Photosensitizers)

Aromatic amines are versatile intermediates in the synthesis of a wide array of complex organic molecules, including those with specific optical and photophysical properties. The unique electronic nature of this compound makes it a promising precursor for fluorescent probes and photosensitizers.

Fluorescent Probes:

The amino groups of 2,4-Diaminofluorobenzene can be readily diazotized and coupled with various aromatic compounds to generate azo dyes, a class of compounds known for their chromophoric properties. Furthermore, these amino groups can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are often fluorescent. The presence of the fluorine atom can modulate the electronic properties of the resulting fluorophore, potentially leading to:

Shifted Emission Spectra: The electron-withdrawing nature of fluorine can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the fluorescence emission wavelength.

Increased Quantum Yield: In some cases, fluorination can enhance the fluorescence quantum yield by reducing non-radiative decay pathways.

Photosensitizers:

Photosensitizers are molecules that generate reactive oxygen species upon irradiation with light, a property utilized in photodynamic therapy (PDT). Porphyrins and related macrocycles are a major class of photosensitizers. nih.govchemrxiv.org Aromatic amines can be used as starting materials for the synthesis of the heterocyclic building blocks that constitute these macrocycles. The introduction of fluorine into the photosensitizer structure can enhance its efficacy by:

Improving Intersystem Crossing: The heavy-atom effect, although less pronounced with fluorine compared to heavier halogens, can still influence the rate of intersystem crossing to the triplet state, which is crucial for singlet oxygen generation.

Modulating Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its cellular uptake and subcellular localization, critical factors for effective PDT. nih.gov

Development of Specialized Coatings and Surface Modifiers (e.g., Anti-Corrosion Coatings)

The chemical functionalities of this compound—aromatic amine groups and a fluorine atom—suggest its utility in the formulation of specialized coatings and surface modifiers, particularly for corrosion protection.

Role in Anti-Corrosion Coatings:

Aromatic amines are known to act as corrosion inhibitors for various metals and alloys. ampp.orgmdpi.com They can adsorb onto the metal surface through the lone pair of electrons on the nitrogen atoms, forming a protective film that isolates the metal from the corrosive environment. The presence of a fluorine atom can further enhance this protective action:

Hydrophobicity: Fluorinated compounds are known for their low surface energy and hydrophobicity. A coating containing 2,4-Diaminofluorobenzene moieties would likely repel water, a key component in many corrosion processes.

Chemical Resistance: The inertness of the C-F bond can impart greater chemical resistance to the coating, protecting the underlying metal from aggressive chemical agents.

Adhesion Promotion: The amine groups can potentially form strong interactions with metal surfaces, improving the adhesion of the coating.

Surface Modification:

This compound could also be used for the direct surface modification of materials. For instance, it could be grafted onto surfaces to impart hydrophobicity and chemical resistance. In the context of polymer films, surface modification with such a compound could enhance their barrier properties against gases and moisture.

Role in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound is well-suited for participating in various non-covalent interactions, making it a potentially valuable building block in supramolecular chemistry and crystal engineering. researchgate.netmdpi.com

Key Intermolecular Interactions:

Hydrogen Bonding: The two primary amine groups and the hydrochloride moiety provide multiple sites for strong hydrogen bonding. These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. researchgate.net

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, which are a significant driving force in the assembly of aromatic molecules.

The interplay of these interactions can lead to the formation of complex supramolecular architectures with potential applications in areas such as:

Crystal Engineering: The predictable nature of these interactions can be exploited to design crystals with specific structures and properties.

Host-Guest Chemistry: Self-assembled structures based on this molecule could potentially form cavities capable of encapsulating other molecules.

Functional Materials: The organized assembly of these molecules could lead to materials with interesting optical, electronic, or porous properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.